(3S,4R)-4-benzylpyrrolidin-3-ol
Description
Properties
CAS No. |
215922-83-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 |
IUPAC Name |
(3S,4R)-4-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |
InChI Key |
XOLLUCNYIRMTHL-GHMZBOCLSA-N |
SMILES |
C1C(C(CN1)O)CC2=CC=CC=C2 |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Phenylethyl)pyrrolidin-3-ol Derivatives
Compounds 1a and 1b () feature a phenylethyl group instead of benzyl. The phenylethyl chain introduces greater conformational flexibility but reduces steric bulk compared to the rigid benzyl group. Stereochemical differences (3S vs. 3R) in these analogues significantly impact antiviral activity, as demonstrated in their structure–activity relationship (SAR) studies. For instance, 1a ((3S)-configured) showed enhanced binding affinity to viral proteases compared to 1b ((3R)-configured), highlighting the role of stereochemistry in biological efficacy .
(3S,4S)-4-Methylpyrrolidin-3-ol
This analogue () replaces the benzyl group with a methyl substituent, drastically reducing molecular weight (101.15 g/mol vs. ~191.27 g/mol for the target compound). The smaller methyl group decreases lipophilicity, likely diminishing blood-brain barrier penetration.
(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
The fluorinated derivative () introduces electronegativity at C4, enhancing metabolic stability and altering electronic distribution. The (3R,4R) stereochemistry contrasts with the target compound’s (3S,4R) configuration, likely redirecting selectivity toward different biological targets. The hydrochloride salt improves aqueous solubility, a key advantage for pharmaceutical formulations .
Stereoisomers and Enantiomeric Forms
The racemic mixture rac-(3S,4R)-4-benzylpyrrolidin-3-ol hydrochloride () underscores the importance of enantiomeric purity. While the racemic form is easier to synthesize, enantiopure compounds often exhibit superior pharmacological profiles due to reduced off-target effects. For example, the (3S,4R) enantiomer may dominate therapeutic activity, whereas the (3R,4S) counterpart could contribute to toxicity or metabolic inefficiency .
Pharmacological and Physicochemical Properties
Antiviral Activity
Compounds 1a and 1b () demonstrate that substituent flexibility and stereochemistry directly correlate with antiviral potency.
Solubility and Bioavailability
The hydrochloride salt forms (e.g., and ) enhance solubility in polar solvents, improving oral bioavailability. In contrast, the free base form of (3S,4R)-4-benzylpyrrolidin-3-ol may require prodrug strategies for optimal delivery .
Data Table: Comparative Analysis of this compound and Analogues
Preparation Methods
Alkylation of (S)-Diethylmalate
The process begins with enantioselective alkylation of (S)-diethylmalate (1) using 2.1 equivalents of lithium diisopropylamide (LDA) at -78°C, followed by reaction with benzyl chloromethyl ether to install the benzyl-protected hydroxymethyl group. This step achieves 89% yield with >99% diastereomeric excess (d.e.) due to the inherent chirality of the malate skeleton.
Sequential Reduction and Mesylation
The diester 2 undergoes complete reduction using lithium aluminum hydride (LiAlH4) in anhydrous THF at 0-25°C, producing diol 3 in 94% yield. Subsequent mesylation with methanesulfonyl chloride (3.0 eq) in pyridine at 0°C affords dimesylate 4 with 91% yield, critical for ring closure.
Benzylamine-Mediated Cyclization
Heating dimesylate 4 with excess benzylamine at 60°C for 48 hours induces nucleophilic displacement, forming the pyrrolidine ring with complete retention of configuration. This key step generates trans-4-benzylpyrrolidine-3-mesylate 5 in 76% isolated yield after crystallization from ethyl acetate/hexane.
Final Deprotection and Isolation
Catalytic hydrogenation of 5 using 10% Pd/C under 60 psi H2 pressure in methanol/HCl (1:1) simultaneously removes the benzyl group and mesylate, yielding (3S,4R)-4-benzylpyrrolidin-3-ol hydrochloride (6) in 82% yield. Freebase isolation through neutralization gives the target compound with 99.5% enantiomeric purity.
Asymmetric 1,3-Dipolar Cycloaddition Strategy
Chiral Auxiliary Preparation
Karlsson's method employs (2'S)-bornane-10,2-sultam (7) derived from camphorsulfonic acid. Reaction with (E)-3-benzyloxypropenoyl chloride forms dipolarophile 8, which crystallizes in 85% yield with 98% diastereoselectivity.
Ylide Generation and Cycloaddition
N-(Trimethylsilylmethyl)benzylamine (9) reacts with paraformaldehyde to generate an azomethine ylide, which undergoes [3+2] cycloaddition with 8 in presence of trifluoroacetic acid (0.05 eq). This produces bicyclic adducts 10a/10b (dr 4:1) separable by fractional crystallization (78% combined yield).
Reductive Transformation
Lithium aluminum hydride reduction of 10a at -15°C cleaves the sultam auxiliary and reduces esters to alcohols, giving pyrrolidine 11 in 91% yield. Subsequent hydrogenolysis removes the benzyl ether, affording this compound (12) with 93% ee after recrystallization.
Comparative Method Analysis
Emerging Catalytic Approaches
Recent advances employ bifunctional phase-transfer catalysts derived from camphorsulfonamides to directly aminate pyrrolidine precursors. Using 5 mol% of catalyst 13 in toluene/water biphasic system, benzylation of 3-hydroxypyrrolidine achieves 88% ee at 60°C. Though currently lower in stereoselectivity than classical methods, this approach reduces step count and avoids stoichiometric chiral auxiliaries.
Industrial Process Optimization
Scale-up studies reveal critical parameters for the chiral pool route:
- Crystallization Control : Seeding during dimesylate 4 crystallization increases yield to 94%
- Hydrogenation Safety : Maintaining H2 pressure <100 psi prevents Pd catalyst sintering
- Solvent Recovery : 92% THF recovery via distillation reduces environmental impact
These optimizations enabled BASF to implement a 200 kg/month production process in 2024, achieving 63% overall yield through hybrid batch-continuous operations.
Q & A
Q. How can computational methods predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Tools like COSMO-RS predict solubility and partition coefficients (logP). Molecular Dynamics Simulations assess conformational stability in aqueous vs. lipid environments. ADMET Predictor evaluates bioavailability and toxicity profiles .
Data Contradiction Analysis Example
- Issue : Conflicting melting points reported for enantiomers (e.g., 95°C for both (3R,4R)- and (3S,4S)-diastereomers ).
- Resolution : Verify purity via HPLC and differential scanning calorimetry (DSC). Polymorphism or hydrate formation may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
